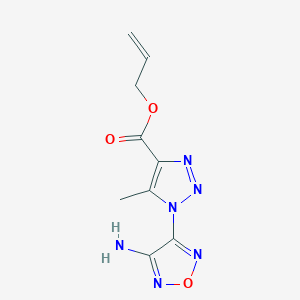

allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

描述

Introduction to Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic frameworks dominate pharmaceutical development due to their structural versatility and capacity to mimic endogenous biomolecules. Over 85% of FDA-approved drugs incorporate heterocycles, leveraging their ability to modulate solubility, bioavailability, and target affinity. The integration of nitrogen-rich rings like 1,2,3-triazoles and 1,2,5-oxadiazoles addresses key challenges in drug design, including metabolic stability and three-dimensional binding complementarity.

Significance of 1,2,3-Triazole and 1,2,5-Oxadiazole Moieties in Drug Design

Pharmacophores

The 1,2,3-triazole ring serves as a robust bioisostere for amide and ester groups, enhancing metabolic resistance while maintaining hydrogen-bonding capabilities. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise triazole incorporation, facilitating rapid structure-activity relationship (SAR) exploration. Key advantages include:

- Dipole Moment : The 1,2,3-triazole's 5.6 D dipole stabilizes ligand-receptor interactions through dipole-dipole forces and cation-π interactions.

- Aromaticity : Partial aromatic character (6π-electron system) permits π-stacking with tyrosine/phenylalanine residues.

- Synthetic Modularity : Regioselective N1-substitution patterns direct pharmacophore orientation in binding pockets.

Bioisosteres

1,2,5-Oxadiazoles (furazans) provide planar, electron-deficient scaffolds that enhance π-π interactions with aromatic enzyme subpockets. The 4-amino substitution in allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate introduces:

- Hydrogen-Bond Donor/Acceptor Pairs : The amino group (-NH$$_2$$) and adjacent nitrogen atoms create a triad for binding catalytic residues.

- Electron-Withdrawing Effects : The oxadiazole ring withdraws electron density from adjacent groups, polarizing carbonyl moieties for nucleophilic attack inhibition.

Table 1 : Comparative Properties of 1,2,3-Triazole and 1,2,5-Oxadiazole Moieties

| Property | 1,2,3-Triazole | 1,2,5-Oxadiazole |

|---|---|---|

| Dipole Moment (D) | 5.6 | 4.1 |

| Aromatic Character | Partial (6π electrons) | Non-aromatic |

| Hydrogen-Bond Capacity | 2 acceptors, 1 donor | 2 acceptors, 1 donor (amino-substituted) |

| Metabolic Stability | High (resists hydrolysis) | Moderate (susceptible to ring opening) |

| Synthetic Accessibility | Excellent (CuAAC click chemistry) | Moderate (requires nitration/cyclization) |

Structural Hybridization Strategies for Multifunctional Pharmacophores

The conjugation of 1,2,3-triazole and 1,2,5-oxadiazole in this compound exemplifies three hybridization principles:

- Complementary Polarity : The electron-rich triazole (log P ≈ 1.2) balances the electron-deficient oxadiazole (log P ≈ 0.8), optimizing partition coefficients for membrane permeation.

- Orthogonal Reactivity : The allyl ester at C4 permits prodrug derivatization, while the methyl group at C5 directs hydrophobic interactions.

- Conformational Restriction : Fused heterocycles limit rotational freedom, reducing entropy penalties upon target binding.

Synthetic Pathway :

- Huisgen cycloaddition forms the 1,2,3-triazole core from acetylenic precursors.

- Nucleophilic substitution introduces the 4-amino-1,2,5-oxadiazole moiety at N1.

- Esterification with allyl alcohol installs the C4 carboxylate pro-group.

Table 2 : Key Structural Features of this compound

| Position | Substituent | Role in Bioactivity |

|---|---|---|

| N1 | 4-Amino-1,2,5-oxadiazole | Hydrogen-bond donor/acceptor network |

| C4 | Allyl carboxylate | Prodrug activation site |

| C5 | Methyl group | Hydrophobic pocket complementarity |

This hybrid architecture enables simultaneous engagement with multiple enzyme subdomains, a strategy validated in recent COX-2 inhibitors where triazole-oxadiazole hybrids achieved IC$$_{50}$$ values of 0.04–0.14 μM. The allyl group further provides a handle for polymer conjugation or controlled release through oxidative cleavage.

属性

IUPAC Name |

prop-2-enyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O3/c1-3-4-17-9(16)6-5(2)15(14-11-6)8-7(10)12-18-13-8/h3H,1,4H2,2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXFAOPGXOYQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NON=C2N)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.

Formation of the triazole ring: The oxadiazole intermediate is then subjected to a cyclization reaction with an azide compound in the presence of a copper catalyst.

Introduction of the allyl ester group: The final step involves esterification of the triazole intermediate with allyl alcohol in the presence of a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

Allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The allyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted esters and amides.

科学研究应用

Biological Activities

Allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for various biological activities:

Antimicrobial Properties

Research indicates that compounds containing triazole and oxadiazole structures demonstrate significant antimicrobial activity. Specifically, this compound has shown efficacy against a range of bacterial strains including:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Bacillus subtilis | High |

These antimicrobial properties are attributed to the compound's ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Triazoles are known to interact with viral enzymes and receptors due to their ability to form hydrogen bonds. Preliminary studies suggest potential efficacy against certain viral pathogens .

Anticancer Activity

Studies have indicated that allyl 1-(4-amino-1,2,5-oxadiazol-3-yil)-5-methyltriazole may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms involve interference with DNA synthesis and repair pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of allyl 1-(4-amino-1,2,5-oxadiazol-3-yil)-5-methyltriazole exhibited significant inhibition against clinical isolates of Staphylococcus aureus. The research employed disc diffusion methods to assess efficacy .

- Evaluation of Anticancer Effects : In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

作用机制

The mechanism of action of allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Key Observations :

- Tert-butyl esters are more hydrolytically stable but were discontinued, possibly due to synthetic challenges .

- Triazole Substituents : Methyl and ethyl groups at position 5 marginally affect steric bulk, but bulkier groups (e.g., pyrrolidinylmethyl) enhance interactions with biological targets. For example, the pyrrolidinylmethyl derivative showed promise in antiviral studies .

Pharmacological Activity

- Anticancer Activity : Ethyl 5-methyl analogs demonstrated moderate activity against lung cancer (NCI-H522 cells, 69.8% inhibition) . Larger substituents (e.g., 5-ethyl) reduced efficacy, highlighting the importance of steric optimization .

- Antiviral Potential: Derivatives with pyrrolidinylmethyl groups were explored for COVID-19 treatment via molecular docking, suggesting broader therapeutic relevance .

- Antimicrobial Effects : Triazole-acetamide derivatives with similar scaffolds showed antimicrobial activity, though the allyl ester’s efficacy remains unstudied .

生物活性

Allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 311787-20-9) is a compound characterized by its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and includes functional groups characteristic of triazoles and oxadiazoles. Its structure allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.

Antibacterial Activity

Research has shown that derivatives of triazoles exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds containing the triazole moiety can effectively inhibit various bacterial strains.

Key Findings

- Broad Spectrum Activity : Triazole derivatives have been reported to display broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, N-allyl derivatives have shown efficacy against Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for some triazole derivatives have been reported as low as 3.25 µg/mL against non-pathogenic strains of Mycobacterium smegmatis, indicating strong antibacterial potential .

- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

The mechanisms through which this compound exerts its biological activity include:

- Inhibition of Enzyme Activity : Certain triazole derivatives inhibit enzymes critical for bacterial metabolism.

- Disruption of Cell Membrane Integrity : The presence of hydrophobic groups in the structure can disrupt bacterial cell membranes.

常见问题

What are the key synthetic methodologies for preparing allyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

Basic Research Question

The synthesis typically involves multi-step reactions, including cycloaddition and functional group transformations. A common approach is:

Nitrile Oxide Cycloaddition : Formation of the 1,2,5-oxadiazole (furazan) ring via [3+2] cycloaddition between a nitrile oxide and an alkyne or nitrile precursor .

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

Esterification : Introduction of the allyl carboxylate group using allyl halides or coupling reagents under basic conditions.

Critical Considerations :

- Purification via column chromatography or recrystallization to isolate intermediates.

- Monitoring reaction progress using TLC or HPLC.

Which spectroscopic and analytical techniques are most effective for structural characterization?

Basic Research Question

Key methods include:

How can computational chemistry optimize reaction conditions for this compound?

Advanced Research Question

Modern approaches integrate:

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and predict regioselectivity in cycloadditions .

- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .

- Solvent/Reagent Screening : Machine learning models prioritize solvent systems (e.g., DMF vs. THF) based on polarity and coordination effects .

Case Study : ICReDD’s workflow combines computed activation energies with experimental validation, achieving 20–30% faster optimization .

What strategies address contradictions in reported bioactivity or stability data?

Advanced Research Question

Discrepancies may arise from:

- Purity Variability : Use HPLC (≥95% purity threshold) and elemental analysis to validate batches .

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) across studies.

- Structural Isomerism : Employ 2D NMR (e.g., NOESY) to confirm regiochemistry of substituents .

Example : Inconsistent enzyme inhibition results may stem from trace impurities; repurification and kinetic assays resolve conflicts .

How can Design of Experiments (DoE) improve synthesis scalability?

Advanced Research Question

DoE minimizes experiments while maximizing

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design .

Response Surface Methodology (RSM) : Optimize yield and selectivity using central composite design.

Robustness Testing : Evaluate edge cases (e.g., reagent excess) to ensure reproducibility .

Case Study : A 3-factor DoE reduced reaction optimization from 50 to 12 trials for a related triazole derivative .

What are the challenges in studying intermolecular interactions for this compound?

Advanced Research Question

Key challenges include:

- Hydrogen Bonding Networks : The amino group on the oxadiazole and carboxylate oxygen may form competing interactions. Use crystallography or MD simulations to map binding modes .

- Solvent Effects : Polar aprotic solvents stabilize charge-separated intermediates, altering reactivity. Compare kinetics in DMSO vs. acetonitrile .

- Steric Effects : The allyl group may hinder packing; analyze Hirshfeld surfaces to quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。